molecular formula C14H11IO2 B15353863 2-(Benzyloxy)-4-iodobenzaldehyde CAS No. 854028-52-7

2-(Benzyloxy)-4-iodobenzaldehyde

Cat. No.: B15353863
CAS No.: 854028-52-7
M. Wt: 338.14 g/mol
InChI Key: WOGCJADZBVKQSV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-iodobenzaldehyde is a halogenated benzaldehyde derivative featuring a benzyloxy group at the 2-position and an iodine atom at the 4-position of the benzene ring.

Properties

CAS No.

854028-52-7

Molecular Formula

C14H11IO2

Molecular Weight

338.14 g/mol

IUPAC Name

4-iodo-2-phenylmethoxybenzaldehyde

InChI

InChI=1S/C14H11IO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

WOGCJADZBVKQSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 4-iodobenzaldehyde.

    Reaction with Benzyl Alcohol: The key step involves the reaction of 4-iodobenzaldehyde with benzyl alcohol in the presence of a base such as potassium carbonate (K₂CO₃) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB).

    Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the formation of the benzyloxy group.

Industrial Production Methods

While specific industrial methods for the large-scale production of 2-(Benzyloxy)-4-iodobenzaldehyde are not well-documented, the general approach would involve optimizing the above synthetic route for scalability. This includes using continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodine atom in 2-(Benzyloxy)-4-iodobenzaldehyde can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents used.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with various aryl or vinyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) with bases like potassium carbonate (K₂CO₃) in solvents such as toluene or ethanol.

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Conversion to 2-(Benzyloxy)-4-iodobenzoic acid.

    Reduction: Formation of 2-(Benzyloxy)-4-iodobenzyl alcohol.

    Coupling: Formation of biaryl or styrene derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Ligand Synthesis: Acts as a precursor for the synthesis of ligands used in coordination chemistry and catalysis.

Biology and Medicine

    Drug Development: Potential use in the synthesis of biologically active compounds, including anticancer and antimicrobial agents.

    Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic applications.

Industry

    Material Science: Employed in the synthesis of polymers and advanced materials with specific electronic or optical properties.

    Agrochemicals: Used in the development of herbicides and pesticides.

Mechanism of Action

The mechanism by which 2-(Benzyloxy)-4-iodobenzaldehyde exerts its effects depends on the specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps catalyzed by palladium. In biological systems, the benzyloxy group can enhance the lipophilicity and membrane permeability of drug molecules, improving their bioavailability.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzaldehyde Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Activities References
This compound C₁₄H₁₁IO₂ 354.14 g/mol -OCH₂C₆H₅ (2), -I (4) Hypothetical; inferred reactivity -
2-(Benzyloxy)benzaldehyde (Compound 17) C₁₄H₁₂O₂ 212.24 g/mol -OCH₂C₆H₅ (2) Anticancer activity (HL-60 cells, 1–10 μM)
5-Chloro-2-hydroxy-3-iodobenzaldehyde C₇H₄ClIO₂ 282.46 g/mol -Cl (5), -OH (2), -I (3) Potential bioactivity; halogenated
2-(4-Iodophenoxy)benzaldehyde C₁₃H₉IO₂ 324.11 g/mol -OC₆H₄I (2) No explicit bioactivity reported
4-Iodobenzaldehyde C₇H₅IO 232.02 g/mol -I (4) Precursor for hydrazide synthesis (77.9% yield)

Key Observations:

  • Substituent Effects: The iodine atom in this compound introduces steric bulk and electron-withdrawing effects, which may alter reactivity compared to non-halogenated analogs like 2-(Benzyloxy)benzaldehyde. For example, iodine’s polarizability could enhance electrophilic aromatic substitution rates .
  • Biological Activity: Benzyloxy-substituted derivatives (e.g., Compound 17) exhibit anticancer activity against HL-60 cells, with IC₅₀ values in the low micromolar range. The addition of iodine may modulate solubility or target binding, though this requires experimental validation .

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